(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine
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Overview
Description
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . It is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, which is further connected to a methylamine group. This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
The synthesis of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves several steps, typically starting with the preparation of the cyclopropyl and trifluorophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Trifluoromethylation: The trifluorophenyl group is typically introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:
Cyclopropyl(phenyl)methylamine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
Cyclopropyl(2,4-difluorophenyl)methylamine: Contains fewer fluorine atoms, which can affect its reactivity and binding affinity.
Cyclopropyl(2,3,4-trifluorophenyl)ethylamine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1 |
InChI Key |
WZIMAMXBNZIPPH-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N |
Canonical SMILES |
C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |
Origin of Product |
United States |
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